

# **Application Notes and Protocols for Clinical Trials of Camicinal in Diabetic Gastroparesis**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain.[1] **Camicinal** (also known as GS-6615 or GSK962040) is a potent and selective small-molecule motilin receptor agonist that has been investigated as a prokinetic agent to improve gastric motility in these patients.[1][2] Motilin is a hormone that stimulates contractions of the upper gastrointestinal tract, and its receptor is a key target for treating disorders of gastric motility.[3][4] These application notes provide a comprehensive overview of the methodologies and protocols for conducting clinical trials of **Camicinal** in the context of diabetic gastroparesis, based on available data from preclinical and clinical studies.

# **Mechanism of Action and Signaling Pathway**

**Camicinal** acts as an agonist at the motilin receptor, which is a G-protein coupled receptor found on smooth muscle cells and enteric neurons in the stomach and small intestine.[4][5] Activation of the motilin receptor by **Camicinal** is thought to stimulate gastric emptying primarily by increasing cholinergic activity in the enteric nervous system.[6] This leads to enhanced antral contractions and improved coordination of gastroduodenal motility.[6][7]





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Caption: Camicinal Signaling Pathway.

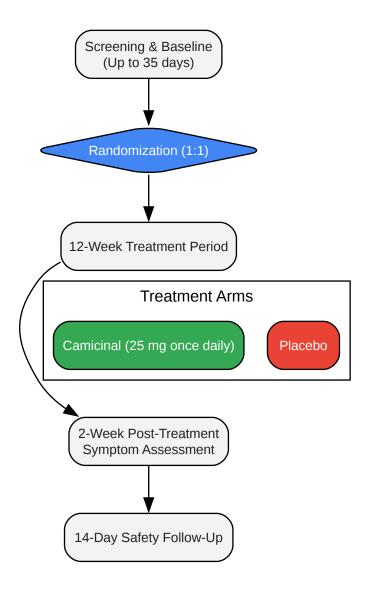
## **Clinical Trial Design and Methodology**

A key clinical trial investigating **Camicinal** for diabetic gastroparesis was a Phase II, randomized, double-blind, placebo-controlled study (NCT02210000).[8] The following sections detail the typical design and protocols for such a trial.

### **Study Design**

The study was designed to assess the efficacy and safety of **Camicinal** in patients with Type 1 or Type 2 diabetes and a diagnosis of gastroparesis.[8]





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Caption: Phase II Clinical Trial Workflow.

### **Patient Population and Criteria**

The target population for clinical trials of **Camicinal** in diabetic gastroparesis typically includes adults with a confirmed diagnosis.

Table 1: Inclusion and Exclusion Criteria for a Phase II Clinical Trial of **Camicinal** in Diabetic Gastroparesis



Criteria	Description
Inclusion Criteria	
Age	18 to 80 years, inclusive.[8]
Diagnosis	Type 1 or Type 2 diabetes mellitus (HbA1c ≤ 11.0%).[8]
Confirmed gastroparesis at screening, defined by delayed gastric emptying.[8]	
Symptoms	At least a 3-month history of gastroparesis symptoms (e.g., post-prandial fullness, early satiety, nausea).[5]
Exclusion Criteria	
Gastrointestinal History	History of gastrectomy, major gastric surgery, or bowel obstruction within the previous 12 months.[8]
Use of botulinum toxin in the stomach within the last 6 months.[8]	
Concomitant Medications	Use of medications that could influence upper gastrointestinal motility (e.g., prokinetics, macrolide antibiotics, GLP-1 mimetics, anticholinergics, chronic opioids).
Other Conditions	Clinically significant gastrointestinal, hepatic, or renal disease.

# Experimental Protocols Gastric Emptying Assessment: 13C-Octanoic Acid Breath Test

The 13C-octanoic acid breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.



#### Protocol:

- Patient Preparation: The patient must fast overnight for at least 8 hours.
- Baseline Breath Sample: A baseline breath sample is collected into a labeled bag before the test meal is consumed.
- Test Meal: The standardized test meal consists of a scrambled egg containing 13C-octanoic acid, two slices of white bread with butter/margarine, and a glass of water. The meal should be consumed within 10 minutes.
- Breath Sample Collection: Breath samples are collected at regular intervals, typically every 15-30 minutes, for a period of 4 to 6 hours after the meal.
- Sample Analysis: The concentration of 13CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.
- Data Analysis: The rate of 13CO2 excretion is used to calculate the gastric emptying halftime (t1/2) and other parameters.

# Symptom Assessment: Gastroparesis Cardinal Symptom Index - Daily Diary (GCSI-DD)

The GCSI-DD is a patient-reported outcome instrument used to assess the severity of gastroparesis symptoms.

#### Protocol:

- Patient Training: Patients should be trained on how to complete the diary accurately and consistently.
- Daily Completion: Patients complete the diary each evening, rating the severity of their symptoms over the preceding 24 hours.
- Symptom Domains: The diary includes questions about nausea, vomiting, early satiety, postprandial fullness, and upper abdominal pain.



- Scoring: Symptoms are typically rated on a scale from 0 (none) to 4 or 5 (very severe). The number of vomiting episodes is also recorded.
- Data Collection: The daily scores are collected and used to calculate weekly and overall changes in symptom severity.

### **Data Presentation**

The following tables summarize the expected endpoints and hypothetical data from a Phase II clinical trial of **Camicinal** in diabetic gastroparesis. Note: Specific quantitative results from the NCT02210000 trial are not publicly available and the data presented here are for illustrative purposes.

Table 2: Primary and Secondary Endpoints

Endpoint	Measurement
Primary Endpoint	
Change from Baseline in GCSI-DD Composite Score	Assessed at Week 12.[8]
Secondary Endpoints	
Change from Baseline in Gastric Emptying Half- Time (t1/2)	Measured by 13C-octanoic acid breath test.[8]
Responder Analysis based on GCSI-DD	Percentage of patients with a predefined level of symptom improvement.
Change from Baseline in individual GCSI-DD symptom scores	Nausea, vomiting, early satiety, post-prandial fullness, abdominal pain.
Safety and Tolerability	Incidence of adverse events, changes in vital signs, ECGs, and laboratory parameters.[9]

Table 3: Hypothetical Efficacy Results of a 12-Week Phase II Clinical Trial



Parameter	Camicinal (25 mg)	Placebo
GCSI-DD Composite Score		
Baseline (Mean ± SD)	$3.2 \pm 0.8$	$3.1 \pm 0.9$
Change from Baseline at Week 12 (Mean ± SD)	-1.5 ± 1.0	-0.8 ± 1.2
p-value vs. Placebo	<0.05	-
Gastric Emptying Half-Time (t1/2, minutes)		
Baseline (Mean ± SD)	180 ± 45	175 ± 50
Change from Baseline at Week 12 (Mean ± SD)	-40 ± 30	-10 ± 25
p-value vs. Placebo	<0.01	-
Responder Rate (≥1-point improvement in GCSI-DD)		
Percentage of Responders	55%	35%
p-value vs. Placebo	<0.05	-

Table 4: Common Adverse Events (Hypothetical)

Adverse Event	Camicinal (25 mg) (n=57)	Placebo (n=57)
Abdominal Pain	8 (14.0%)	5 (8.8%)
Nausea	6 (10.5%)	7 (12.3%)
Diarrhea	5 (8.8%)	3 (5.3%)
Headache	4 (7.0%)	5 (8.8%)

### Conclusion







The methodology for clinical trials of **Camicinal** in diabetic gastroparesis is centered around a robust, placebo-controlled design with well-defined patient populations and validated endpoints. The use of the GCSI-DD for symptom assessment and the 13C-octanoic acid breath test for measuring gastric emptying are crucial components of these trials. The available evidence suggests that **Camicinal** has the potential to improve both the symptoms and the underlying pathophysiology of diabetic gastroparesis.[1][9] Further larger-scale clinical trials would be necessary to fully establish its efficacy and safety profile for this indication.

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